Product packaging for hemoglobin Hradec Kralove(Cat. No.:CAS No. 151581-62-3)

hemoglobin Hradec Kralove

Cat. No.: B1175983
CAS No.: 151581-62-3
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Description

Hemoglobin Hradec Kralove (Hb HK) is a rare, severely unstable hemoglobin variant used in hematological research to study the mechanisms of dominant β-thalassemia and hemolytic anemia . This variant results from a GCC→GAC point mutation in codon 115 of the β-globin gene, leading to an alanine to aspartic acid substitution at position β115 (G17) . This mutation critically destabilizes the hemoglobin molecule, making it an excellent model for investigating protein aggregation and red blood cell pathology. Research involving Hb HK is pivotal for understanding the pathophysiology of non-transfusion-dependent thalassemia and unstable hemoglobins. Studies have shown that this variant leads to Heinz body formation, increased red cell membrane fragility, and enhanced extravascular hemolysis, particularly in the spleen . It is therefore a valuable tool for exploring red blood cell survival, the response to oxidative stress, and the evaluation of therapeutic interventions aimed at improving red cell stability. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

151581-62-3

Molecular Formula

C11H7F3O2S

Synonyms

hemoglobin Hradec Kralove

Origin of Product

United States

Discovery and Initial Characterization of Hemoglobin Hradec Kralove

Historical Identification and Naming Origin

Hemoglobin Hradec Kralove was first identified in a small Czech family. nih.gov The naming of hemoglobin variants often follows a convention of being named after the geographical location—city, region, or even hospital—where the discovery was made or where the affected individuals resided. wikipedia.org Adhering to this tradition, the variant was named after the city of Hradec Králové in the Czech Republic. casopisvnitrnilekarstvi.cznih.govwikipedia.org

The initial investigation highlighted this variant as the cause of a dominant form of beta-thalassemia in the affected family members. nih.gov Unlike typical hemoglobinopathies that might be identified through standard protein analysis, Hb Hradec Kralove proved exceptionally difficult to detect using conventional methods due to its severe instability. nih.govnih.gov This instability meant that the abnormal protein could not be isolated or characterized by techniques like isoelectrofocusing or various high-performance liquid chromatography (HPLC) methods, making its identification reliant on molecular genetic techniques. nih.gov

Initial Molecular and Genetic Documentation in Affected Pedigrees

The definitive characterization of this compound was achieved through molecular and genetic analysis. nih.gov The initial study focused on a mother and daughter from a Czech family who both presented with clinical symptoms of thalassemia. nih.govnih.gov

Genetic sequencing of amplified DNA from the affected individuals revealed a specific point mutation in the beta-globin gene (HBB). nih.gov A single nucleotide substitution from cytosine (C) to adenine (B156593) (A) occurred in the first position of codon 115, changing the triplet from GCC to GAC. nih.gov This mutation results in the substitution of the amino acid alanine (B10760859) with aspartic acid at position 115 of the beta-globin polypeptide chain. nih.govithanet.eu This specific change is formally designated as β 115(G17) Ala→Asp. nih.govresearchgate.net

The presence of this mutation was confirmed through several methods, including hybridization with a specific oligonucleotide probe and gene mapping, which was possible because the base change created a new recognition site for the restriction enzyme Ava II. nih.gov

The inheritance pattern was documented through pedigree analysis, a method used to track traits through generations of a family. pressbooks.pub The study of the Czech family demonstrated that Hb Hradec Kralove is inherited in a dominant fashion. nih.govithanet.eu This means that inheriting just one copy of the mutated gene from a parent is sufficient to cause the associated hematological disorder. nih.gov The clinical presentation in these heterozygous individuals included moderate anemia, the presence of Heinz bodies (inclusions of denatured hemoglobin within red blood cells), and splenomegaly. nih.gov

Table 1: Molecular and Genetic Characteristics of this compound

CharacteristicDescription
Affected Gene Beta-globin (HBB)
Mutation Type Point Mutation
Codon Change Codon 115: GCC → GAC nih.gov
Amino Acid Substitution Alanine → Aspartic Acid (Ala→Asp) at position β115 nih.govithanet.eu
Protein Designation β 115(G17) Ala→Asp nih.gov
Inheritance Pattern Autosomal Dominant nih.govithanet.eu

Molecular Genetics of Hemoglobin Hradec Kralove

Gene Locus and Specific Globin Chain Involved

The genetic defect responsible for Hemoglobin Hradec Kralove is located in the beta-globin gene (HBB). nih.govdnai.orgsigmaaldrich.com This gene is situated on chromosome 11 and encodes the beta-globin chain, a critical subunit of adult hemoglobin (α2β2). dnai.orgcasopisvnitrnilekarstvi.cz The mutation specifically affects the beta-globin chain, leading to the production of an abnormal hemoglobin molecule. nih.govtandfonline.com

Nucleotide Substitution and Codon Alteration

GCC→GAC Mutation at Codon 115

The molecular basis of this compound is a point mutation within the HBB gene. nih.gov Specifically, a single nucleotide substitution occurs at codon 115, where guanine (B1146940) (G) is replaced by adenine (B156593) (A) in the first position of the codon. nih.govsigmaaldrich.comtandfonline.com This changes the codon from GCC to GAC. nih.govsigmaaldrich.comtandfonline.comnih.gov This specific mutation was identified through the sequencing of amplified DNA from affected individuals. nih.govtandfonline.com

Creation of a New Restriction Enzyme Recognition Site

A significant consequence of the GCC to GAC mutation is the creation of a new recognition site for the restriction enzyme Ava II. nih.govtandfonline.comtandfonline.com Restriction enzymes are proteins that cut DNA at specific sequences. The original GCC sequence is not recognized by Ava II, but the mutated GAC sequence, as part of a G(A/T)GACC sequence, creates a new cleavage site. nih.govtandfonline.com This molecular alteration provides a valuable tool for the rapid detection of the this compound mutation through gene mapping and restriction fragment length polymorphism (RFLP) analysis. nih.govtandfonline.com

Amino Acid Replacement

Alanine (B10760859) to Aspartate Substitution at Beta 115 (G17)

The nucleotide substitution directly translates into a change in the amino acid sequence of the beta-globin chain. nih.govtandfonline.com The original codon, GCC, codes for the amino acid alanine, while the mutated codon, GAC, codes for aspartate. nih.govcasopisvnitrnilekarstvi.cz This results in the replacement of the normal alanine residue at position 115 of the beta-globin chain with an aspartate residue. nih.govdnai.orgtandfonline.com This position is also referred to as G17, indicating the 17th amino acid in the G helix of the beta-globin chain. nih.govdnai.org The substitution of the nonpolar alanine with the negatively charged aspartate is believed to disrupt the stability of the hemoglobin molecule. tandfonline.com

Genetic Inheritance Pattern

This compound is inherited in an autosomal dominant fashion. nih.govdnai.orgsigmaaldrich.com This means that an individual needs to inherit only one copy of the mutated HBB gene from one parent to exhibit the associated phenotype. In the initial family identified with this variant, a mother and her daughter were both found to be heterozygous for the mutation. nih.govtandfonline.com This inheritance pattern leads to a condition known as dominant beta-thalassemia, where the presence of the unstable hemoglobin variant results in clinical symptoms even in heterozygotes. nih.govdnai.org

Table of Genetic and Molecular Changes in this compound

FeatureDescription
Affected Gene Beta-Globin (HBB)
Gene Locus Chromosome 11
Affected Polypeptide Chain Beta-Globin
Codon Position 115
Nucleotide Change GCC → GAC
Amino Acid Change Alanine → Aspartate (Ala → Asp)
Helix Position G17
Restriction Site Alteration Creation of a new Ava II site
Inheritance Pattern Autosomal Dominant

Structural Biology and Conformational Dynamics of Hemoglobin Hradec Kralove

Impact of Amino Acid Substitution on Globin Chain Secondary and Tertiary Structure

The substitution of alanine (B10760859), a small, nonpolar amino acid, with aspartic acid, which has a negatively charged side chain, occurs at position 115 of the β-globin chain. nih.govtandfonline.com This position, designated G17, is located within the G-helix of the globin polypeptide. The introduction of a charged residue into what is typically a nonpolar environment can disrupt the local secondary structure. While detailed crystallographic data for Hb Hradec Kralove is scarce, the introduction of a charged aspartic acid residue likely alters the helical conformation of the G-helix. oncohemakey.com

Alterations in Alpha-Beta Subunit Interactions and Tetramer Assembly

The hemoglobin molecule is a tetramer composed of two alpha (α) and two beta (β) globin subunits, arranged as two αβ dimers (α1β1 and α2β2). The stability and function of the entire tetramer depend on the integrity of the contacts between these subunits. oncohemakey.com The G-helix, where the Hb Hradec Kralove mutation occurs, is critically involved in the α1β1 contact region, an extensive and vital interface for the stability of the hemoglobin tetramer. casopisvnitrnilekarstvi.cz

Hemoglobin Stability and Protein Folding Perturbations

Hb Hradec Kralove is classified as a severely unstable hemoglobin variant. nih.govtandfonline.com This instability is a direct result of the structural changes induced by the Ala→Asp substitution. Unstable hemoglobin variants are prone to denaturation and precipitation within the red blood cell. dynamed.comdoctorabad.com

Analysis of Severe Beta Chain Instability

The β-chain of Hb Hradec Kralove is described as "severely unstable." nih.govtandfonline.com This instability is so pronounced that the abnormal hemoglobin variant itself is difficult to detect using standard protein analysis techniques like isoelectrofocusing and high-performance liquid chromatography in aged cell lysates. nih.govtandfonline.com However, in vitro stability tests, such as the isopropanol (B130326) precipitation test, have shown weakly positive results in freshly prepared red blood cell lysates, indicating the presence of an unstable hemoglobin. nih.gov The instability leads to the precipitation of the abnormal β-chains, which then aggregate with the excess, unpaired α-chains. nih.govcasopisvnitrnilekarstvi.cz These precipitates are known as Heinz bodies. nih.govnih.gov

TestResult in Fresh LysateResult in Aged Lysate
Isoelectric Focusing Not identifiableNot identifiable
HPLC Not identifiableNot identifiable
Isopropanol Test Weakly PositiveNot detectable
Heat Stability Test PositiveNot applicable

Relationship to Heme-Globin Binding Integrity and Denaturation Processes

The stability of the globin chain is intrinsically linked to its ability to correctly bind and protect the heme group. dynamed.com The heme pocket is a largely hydrophobic environment, and the introduction of a charge, as seen in Hb Hradec Kralove, can disrupt this environment. oncohemakey.com This disruption can weaken the heme-globin linkage. The loss of heme from the globin chain is a critical step in the denaturation process. mdpi.com Once heme is lost, the globin chain unfolds more readily and is more susceptible to precipitation. oncohemakey.commdpi.com The denaturation and precipitation of Hb Hradec Kralove lead to the formation of Heinz bodies, which attach to the inner surface of the red blood cell membrane, causing cell damage and premature destruction by the spleen. oncohemakey.comdoctorabad.com This process of denaturation, precipitation, and subsequent hemolysis is the underlying cause of the anemia seen in individuals with this hemoglobin variant. dynamed.com

Implications for Allosteric Transitions and Oxygen Binding Cooperativity

The primary function of hemoglobin is to bind oxygen in the lungs and release it in the tissues, a process governed by cooperative binding and allosteric transitions between a low-affinity T (tense) state and a high-affinity R (relaxed) state. torvergata.itnih.gov The structural integrity of the hemoglobin tetramer, particularly at the subunit interfaces, is essential for this allosteric mechanism. nih.gov

Perturbations in T (Tense) and R (Relaxed) State Equilibrium

The cooperative binding of oxygen to hemoglobin is fundamentally governed by the allosteric transition between a low-affinity T (tense) quaternary structure and a high-affinity R (relaxed) quaternary structure. nih.govunige.chnih.gov In normal hemoglobin (HbA), this equilibrium is finely tuned to allow for efficient oxygen uptake in the lungs and release in the tissues. However, in unstable hemoglobin variants, this delicate balance is often disrupted. oncohemakey.comdoctorabad.com

The β115(G17) position is located at the α1β1 interface, a critical region for maintaining the structural integrity and stability of the hemoglobin tetramer. researchgate.netkms-igakkai.com Mutations in this area can weaken the interactions between subunits, leading to molecular instability. kms-igakkai.com The substitution of a neutral amino acid, alanine, with a negatively charged one, aspartic acid, in Hb Hradec Kralove introduces a significant structural perturbation. tandfonline.comnih.gov This change is believed to disrupt the normal folding and association of the globin chains, rendering the resulting hemoglobin molecule highly unstable. tandfonline.com

While direct experimental studies on the T/R equilibrium specifically for Hemoglobin Hradec Kralove are not extensively documented, the severe instability of the variant strongly suggests a significant perturbation of this equilibrium. Unstable hemoglobins (B146990) often exhibit altered oxygen affinities, which are a direct reflection of a shifted T/R equilibrium. oncohemakey.comresearchgate.net For instance, a different mutation at the same position, β115(G17) Ala→Val (Hemoglobin Roma), has been shown to increase oxygen affinity, suggesting a stabilization of the high-affinity R-state. researchgate.net

Based on the principles governing unstable hemoglobins, the Ala→Asp substitution in Hb HK likely leads to a molecule that cannot properly maintain the stable, low-affinity T-state. The inherent instability would favor a shift towards more disordered or alternative conformations, rather than a simple, stable R-state. This results in a hemoglobin molecule that is not only functionally compromised in its ability to bind and release oxygen in a controlled, cooperative manner but is also prone to denaturation and precipitation within the red blood cell, forming Heinz bodies. tandfonline.comdoctorabad.com

FeatureNormal Hemoglobin (HbA)This compound (Hb HK) (Inferred)
T/R Equilibrium Stable and responsive to allosteric effectorsSeverely perturbed; likely unable to maintain a stable T-state
Molecular Stability HighSeverely unstable
Consequence Efficient cooperative oxygen binding and releaseInefficient oxygen transport, tendency to denature and precipitate
Associated Phenotype Normal physiologyDominant β-thalassemia, hemolytic anemia tandfonline.comnih.gov

This table presents inferred properties of Hb HK based on its known instability and principles from related hemoglobin variants.

Modulation by Endogenous Allosteric Effectors (e.g., 2,3-Bisphosphoglycerate) at the Molecular Level

Endogenous allosteric effectors play a crucial role in modulating hemoglobin's oxygen affinity, ensuring oxygen is delivered effectively to tissues according to their metabolic needs. The most significant of these is 2,3-Bisphosphoglycerate (2,3-BPG), which is produced during glycolysis in red blood cells. aklectures.comjumedicine.com

2,3-BPG functions by binding to a positively charged cavity in the central pore of the hemoglobin tetramer, a site formed by amino acid residues from both β-chains. wikipedia.orgbyjus.comnih.gov This binding preferentially stabilizes the deoxyhemoglobin conformation, the T-state, thereby lowering its affinity for oxygen and promoting oxygen release in peripheral tissues. aklectures.comwikipedia.orgbyjus.com The binding site for 2,3-BPG involves specific interactions with key residues, including βHis2, βLys82, and βHis143. nih.gov

In the case of this compound, the severe instability of the tetramer fundamentally compromises its ability to interact effectively with 2,3-BPG. For 2,3-BPG to bind and exert its allosteric effect, the hemoglobin molecule must be able to adopt and maintain the specific T-state conformation that presents the appropriate binding pocket. Given that Hb HK is severely unstable and likely cannot sustain a normal T-state structure, the binding of 2,3-BPG is expected to be significantly impaired. tandfonline.comnih.gov

EffectorBinding Site on HbA β-chainInteraction with HbAEffect on HbA Oxygen AffinityInferred Interaction with Hb HK
2,3-Bisphosphoglycerate Central cavity between β-chains (residues include βHis2, βLys82, βHis143) nih.govPreferentially binds to and stabilizes the T-state wikipedia.orgbyjus.comDecreasesBinding likely impaired due to severe structural instability and inability to maintain a stable T-state conformation.

This table outlines the interaction of 2,3-BPG with normal hemoglobin and the inferred consequences for this compound.

Biochemical and Functional Characterization Methodologies for Hemoglobin Hradec Kralove

Oxygen Dissociation Curve Analysis (Conceptual Framework for Altered Affinity)

Mutations in hemoglobin can significantly alter its affinity for oxygen, a change that is graphically represented by a shift in the oxygen-hemoglobin dissociation curve. wikipedia.org This sigmoidal curve illustrates the relationship between the partial pressure of oxygen (PO2) and the percentage of hemoglobin saturated with oxygen (SO2). wikipedia.orgnih.gov A key parameter derived from this curve is the P50 value, which is the PO2 at which hemoglobin is 50% saturated. nih.gov

A "left shift" of the curve indicates an increased oxygen affinity (lower P50), meaning hemoglobin binds oxygen more tightly and releases it less readily to the tissues. litfl.com Conversely, a "right shift" signifies decreased oxygen affinity (higher P50), where oxygen is released more easily. wikipedia.org Variants with high oxygen affinity can lead to tissue hypoxia and a compensatory increase in red blood cell production (erythrocytosis). nih.govdoctorabad.com

The β115(G17) position is located at the critical α1β1 interface of the hemoglobin tetramer. nih.gov Introducing a charged aspartic acid residue in place of the nonpolar alanine (B10760859) at this site in Hemoglobin Hradec Kralove is predicted to disrupt local conformation. This disruption can stabilize the hemoglobin molecule in the high-affinity "R" (relaxed) state, making it more difficult to transition to the low-affinity "T" (tense) state which is necessary for efficient oxygen release in the peripheral tissues. nih.govderangedphysiology.com Therefore, Hb Hradec Kralove is conceptually expected to exhibit an increased oxygen affinity, resulting in a left-shifted oxygen dissociation curve.

ParameterDescriptionExpected Impact on this compound
P50 Value Partial pressure of oxygen at which hemoglobin is 50% saturated.Decreased (Lower P50)
Curve Position The graphical representation of oxygen saturation vs. oxygen partial pressure.Shifted to the Left
Oxygen Affinity The readiness with which hemoglobin binds to oxygen.Increased
Tissue Oxygen Delivery The efficiency of releasing oxygen to peripheral tissues.Impaired

Spectroscopic Techniques for Heme Environment and Protein Conformational Analysis

UV-Visible Spectroscopy: This technique can detect changes in the heme pocket. The Soret peak, a strong absorbance band around 415 nm, is characteristic of the heme group's electronic environment. In unstable hemoglobins (B146990), alterations in globin structure can lead to changes in heme-globin contacts, potentially causing a shift or broadening of this peak. The presence of hemichromes, which are degraded forms of hemoglobin, can also be detected.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure (e.g., alpha-helical content) of the globin chains. A mutation that destabilizes the protein, such as in Hb Hradec Kralove, might lead to a partial loss of the normal helical structure, which would be detectable as a change in the CD spectrum.

Mass Spectrometry: Advanced techniques like mass spectrometry are crucial for confirming the amino acid substitution and identifying the precise molecular weight of the variant globin chains. nih.gov

These analyses, while not always performed in routine clinical settings, are essential research tools for understanding how a specific mutation compromises the hemoglobin molecule's structure and function. nih.gov

In Vitro Protein Stability Assays

Given that the defining characteristic of this compound is its severe instability, in vitro assays designed to challenge the protein's structural integrity are central to its characterization. nih.gov

Heat Denaturation Tests

This test directly assesses the stability of hemoglobin when subjected to thermal stress. nih.gov A solution of hemolysate is incubated at a specific temperature, typically 50°C. arupconsult.comcloudfront.net Normal Hemoglobin A remains in solution under these conditions, while unstable variants, like Hb Hradec Kralove, will denature and precipitate out of solution. science.govnih.gov The amount of precipitate formed over time provides a quantitative measure of the hemoglobin's instability. Studies have shown that for Hb Hradec Kralove, stability tests were mildly positive even in freshly prepared samples. nih.gov

Isopropanol (B130326) Test

The isopropanol test is another widely used method for detecting unstable hemoglobins. nih.govarupconsult.com It involves mixing a buffered hemolysate with a 17% isopropanol solution. The organic solvent weakens the internal hydrophobic bonds that stabilize the globin structure. thaiscience.info While Hemoglobin A is stable for a period in this solution, unstable variants precipitate rapidly. nih.gov In a study of a family with Hb Hradec Kralove, the isopropanol test was reported as weakly positive. nih.gov

Stability TestPrincipleExpected Result for this compound
Heat Denaturation (50°C) Thermal stress causes unstable proteins to unfold and precipitate.Positive (formation of precipitate)
Isopropanol Test (17%) Organic solvent weakens hydrophobic bonds, causing precipitation of unstable variants.Positive (formation of precipitate)

Challenges in Detecting Severely Unstable Variants in Lysates

A significant challenge in the laboratory diagnosis of severely unstable hemoglobins like Hradec Kralove is that they may be difficult to detect in hemolysates. arupconsult.comfrontiersin.org This is due to several factors:

Rapid Degradation: These "hyperunstable" variants are often destroyed and removed from the red blood cell so quickly that their concentration in a prepared lysate is below the detection limit of many methods. arupconsult.comfrontiersin.org

Preferential Loss: The unstable variant may precipitate during sample preparation and storage, being lost before analysis even begins. For Hb Hradec Kralove, it was noted that while fresh lysates showed mild instability, the variant could not be detected in older lysates. nih.gov

Low Expression: The cell's quality control mechanisms may degrade the abnormal globin chains as they are synthesized, preventing their incorporation into a mature hemoglobin tetramer. dynamed.com

Because of these issues, the remaining hemoglobin in the lysate may appear relatively normal, potentially leading to a misdiagnosis or a failure to identify the underlying cause of the anemia. arupconsult.comnih.gov

Electrophoretic Mobility and High-Performance Liquid Chromatography Analysis Challenges

Standard protein analysis techniques such as electrophoresis and high-performance liquid chromatography (HPLC) are frontline methods for identifying hemoglobin variants. rrml.ropjmhsonline.com These methods separate proteins based on charge and/or hydrophobicity. nih.gov However, they present significant challenges when dealing with hyperunstable variants.

Molecular and Cellular Pathomechanisms Induced by Hemoglobin Hradec Kralove

Aberrant Globin Chain Degradation Pathways

The foundational defect in Hemoglobin Hradec Kralove lies in the instability of its mutated β-globin chain, which triggers a series of events leading to cellular damage. This instability disrupts the normal 1:1 ratio of α- to β-globin chains required for the formation of stable adult hemoglobin (HbA).

This compound is characterized by a missense mutation in the β-globin gene at codon 115, resulting in the substitution of alanine (B10760859) with aspartic acid (β115(G17)Ala→Asp). nih.gov This amino acid change renders the resulting β-globin chain (β-HK) exceptionally unstable. nih.govresearchgate.net Consequently, these abnormal β-HK chains are unable to properly fold and associate with α-globin chains to form a stable hemoglobin tetramer. The cellular quality control mechanisms recognize these misfolded proteins and target them for rapid intracellular degradation. researchgate.net This rapid degradation of the β-HK chains is a primary event that leads to a relative excess of their normal α-globin partners. researchgate.net The great instability of the Hb-HK chains makes traditional diagnostic methods for hemoglobinopathies challenging, often necessitating molecular genetic analysis for identification. researchgate.net

Characteristic Description Reference
Hemoglobin Variant This compound (Hb HK) nih.gov
Mutation GCC → GAC in codon 115 of the β-globin gene nih.gov
Amino Acid Substitution Alanine → Aspartic Acid at position β115 nih.gov
Effect on β-chain Severe instability nih.gov

The swift degradation of the unstable β-HK chains leads to a significant imbalance in the globin chain pool within the erythrocyte precursors, resulting in an accumulation of unpaired, normal α-globin chains. While free β-globin chains can form relatively stable homotetramers (HbH), free α-globin chains are structurally unstable as monomers and are prone to oxidation and precipitation.

These excess α-chains denature and aggregate, forming insoluble precipitates within the red blood cells. These intracellular inclusions are known as Heinz bodies. nih.govresearchgate.net Heinz bodies are composed of denatured hemoglobin and can be visualized with supravital staining. wikipedia.org The formation of these inclusions is a hallmark of the pathophysiology of unstable hemoglobin variants and is a direct consequence of the α-globin chain excess. researchgate.net These precipitates are not benign; they contribute significantly to subsequent cellular damage.

Event Molecular Mechanism Cellular Consequence Reference
Globin Chain Imbalance Rapid degradation of unstable β-HK chains.Relative excess of normal α-globin chains. researchgate.net
Precipitation Unbound α-chains are unstable and precipitate.Formation of insoluble intracellular inclusions.
Inclusion Body Formation Aggregation of denatured α-chains.Formation of Heinz bodies. nih.govresearchgate.net

Erythrocyte Membrane Integrity Alterations at the Molecular Level

The intracellular accumulation of α-chain precipitates has profound consequences for the structural and functional integrity of the red blood cell membrane.

The presence of Heinz bodies is directly linked to damage to the erythrocyte membrane. These rigid inclusions can attach to the inner surface of the red cell membrane. This attachment and the oxidative damage stemming from the unstable hemoglobin lead to increased membrane fragility and reduced deformability. researchgate.netnih.gov Red blood cell deformability is crucial for navigating the narrow capillaries of the microcirculation. wikipedia.org

The interaction of denatured hemoglobin with the membrane and its cytoskeletal components can lead to lipid peroxidation and damage to membrane proteins. researchgate.net This damage compromises the viscoelastic properties of the membrane, making the cell more rigid and susceptible to mechanical stress. nih.gov Studies on patients with this compound have demonstrated increased fragility of the red cell membrane through osmotic resistance tests. nih.gov This increased fragility contributes to the premature destruction of erythrocytes, a process known as hemolysis. researchgate.net The binding of hemoglobin to the red blood cell membrane is associated with a decrease in cell deformability. nih.govmdpi.com

Disruption of Erythroid Maturation Processes at the Cellular Level (e.g., Ineffective Erythropoiesis)

The cascade of molecular pathology, from unstable β-chains to membrane damage, ultimately disrupts the normal process of red blood cell production in the bone marrow, a condition known as ineffective erythropoiesis.

Ineffective erythropoiesis is characterized by the premature death of erythroid precursors within the bone marrow, leading to a reduced output of mature red blood cells despite increased hematopoietic activity. thebloodproject.com In the context of this compound, the accumulation of toxic α-chain precipitates in developing erythroblasts is a key driver of this process. nih.gov

The presence of these large inclusions can induce apoptosis (programmed cell death) of the erythroid precursors. thebloodproject.com This intramedullary destruction of developing red cells means that fewer cells survive to maturity and enter the circulation. nih.gov This phenomenon explains the clinical presentation of a moderate to severe anemia in individuals with this compound, which is disproportionate to the degree of peripheral hemolysis alone. nih.gov The body attempts to compensate for the anemia by increasing the production of erythroid precursors, but this response is ultimately ineffective as many of these precursors are destroyed before they can become functional erythrocytes. redefineemd.com

Pathological Feature Cellular Manifestation Underlying Mechanism Reference
Erythroid Precursor Damage Presence of α-chain precipitates in erythroblasts.Toxicity of globin chain aggregates. nih.gov
Intramedullary Cell Death Increased apoptosis of developing red blood cells in the bone marrow.Cellular stress and damage induced by inclusions. thebloodproject.com
Reduced RBC Output Anemia despite hyperactive bone marrow.Failure of erythroid precursors to mature and be released into circulation. thebloodproject.comnih.gov

Advanced Methodologies for Hemoglobin Hradec Kralove Research

Molecular Genetic Analysis Techniques

Due to the severe instability of the Hemoglobin Hradec Kralove variant, its identification is often not possible using traditional protein analysis methods like isoelectric focusing or high-performance liquid chromatography. nih.gov Consequently, molecular genetic analysis is the definitive approach for its diagnosis and characterization. researchgate.net

Direct analysis of the globin genes is the primary method for identifying the mutation responsible for this compound.

DNA Sequencing: The definitive identification of Hb Hradec Kralove was achieved through the sequencing of amplified DNA from the β-globin gene. nih.gov This molecular analysis identified a single-point mutation in codon 115. Specifically, a GCC triplet was changed to a GAC triplet. nih.govnih.gov This transversion results in the substitution of the amino acid alanine (B10760859) with aspartic acid at position 115 of the β-globin chain (β115 Ala→Asp). nih.gov

Gene Mapping: The specific base change (GCC→GAC) in the β-globin gene fortuitously creates a new recognition site for the restriction enzyme Ava II. nih.gov This allows for gene mapping techniques, such as Restriction Fragment Length Polymorphism (RFLP) analysis, to be used as a confirmatory tool. By digesting the amplified β-globin gene with Ava II and analyzing the resulting fragment sizes, the presence of the mutation can be verified. nih.gov

Genetic Marker Description Significance in Hb Hradec Kralove
Gene Locus HBB (Hemoglobin Subunit Beta)Location of the causative mutation.
Codon Change Codon 115: GCC → GACThe specific point mutation identified by DNA sequencing. nih.govnih.gov
Amino Acid Change β115: Alanine → Aspartic AcidThe resulting alteration in the primary structure of the β-globin protein. nih.gov
Restriction Site Creation of a new Ava II siteAllows for confirmatory analysis through gene mapping techniques. nih.gov

To further confirm the results of DNA sequencing, specific oligonucleotide hybridization assays are employed. This technique uses short, single-stranded DNA probes that are designed to be perfectly complementary to either the normal or the mutated DNA sequence.

In the case of this compound, a 32P-labeled specific oligonucleotide probe, designed to bind specifically to the GAC mutant sequence, was used. nih.gov The hybridization of this probe to the patient's DNA confirms the presence of the mutation, providing a high degree of confidence in the diagnosis. nih.gov This method is particularly useful for screening family members once the specific mutation has been identified.

Structural Determination Techniques

While the primary identification of this compound relies on genetic analysis due to its instability, structural determination techniques are crucial for understanding the biophysical consequences of the β115 Ala→Asp substitution. Although specific, detailed structural studies for this particular variant are limited in published literature, the application of these techniques to hemoglobin in general provides a framework for how the structural and dynamic changes in Hb Hradec Kralove could be investigated.

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic structure of proteins. springernature.comresearchgate.net It has been pivotal in understanding the structure-function relationships in normal hemoglobin and numerous variants. springernature.comfrontiersin.org

Principle: The technique involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic-resolution model can be built. nih.gov

Potential Application to Hb Hradec Kralove: A detailed structural elucidation of this compound via X-ray crystallography could provide precise insights into how the substitution of a small, nonpolar alanine with a larger, negatively charged aspartic acid at position β115 disrupts local and global protein structure. This could reveal altered hydrogen bonding networks, steric clashes, or changes in the subunit interfaces that lead to the observed severe instability. However, obtaining high-quality crystals of a highly unstable variant like Hb Hradec Kralove presents a significant technical challenge.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize or that exist in multiple conformational states. mdc-berlin.deresearchgate.net

Principle: In cryo-EM, a solution of the protein is flash-frozen in a thin layer of vitreous (non-crystalline) ice. mdc-berlin.de A transmission electron microscope is then used to capture thousands of images of the individual protein molecules from different angles. These images are computationally combined to reconstruct a three-dimensional model. researchgate.net

Potential Application to Hb Hradec Kralove: Cryo-EM could be particularly valuable for studying Hb Hradec Kralove as it does not require crystallization, thus bypassing a major hurdle for unstable proteins. This method could potentially capture the molecule in its solution-state conformation, providing insights into the structural changes that precipitate its instability and degradation within the red blood cell. Recent advancements have demonstrated the feasibility of determining the structure of hemoglobin (64 kDa) at high resolution using cryo-EM. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and, crucially, the dynamics of proteins in solution. springernature.com

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are invaluable for understanding the structural and functional consequences of amino acid substitutions in proteins like hemoglobin. These in silico methods can predict how a mutation will affect the protein's three-dimensional structure, stability, and dynamics, offering insights that are often difficult to obtain through experimental methods alone.

Predicting Conformational Changes and Stability Perturbations

The mutation characteristic of this compound is a substitution of alanine with aspartic acid at position 115 of the beta-globin chain (β115(G17)Ala→Asp) nih.gov. This alteration from a nonpolar amino acid (alanine) to a negatively charged one (aspartic acid) is predicted to have a significant destabilizing effect on the hemoglobin molecule. Computational modeling can be employed to predict the specific conformational changes and stability perturbations arising from this mutation.

Molecular dynamics (MD) simulations, a powerful computational technique, can be used to model the behavior of the hemoglobin tetramer over time at an atomic level nih.govfhedin.comnih.gov. By simulating the movements and interactions of all atoms in the protein and surrounding solvent, researchers can observe how the introduction of the aspartic acid at β115 alters the intricate network of interactions that maintain the protein's native structure.

Key Predicted Perturbations for this compound:

Disruption of Hydrophobic Interactions: The G17 position is located in a helical region of the beta-globin chain. The substitution of the small, hydrophobic alanine with the larger, charged aspartic acid likely disrupts local hydrophobic packing, which is crucial for protein stability.

Introduction of Electrostatic Repulsion: The newly introduced negative charge of the aspartic acid residue could lead to electrostatic repulsion with neighboring negatively charged residues, further straining the protein's conformation.

Alteration of Inter-subunit Interfaces: MD simulations can predict whether the β115 mutation affects the critical interfaces between the α and β globin chains. Destabilization of these interfaces is a common mechanism for the instability of hemoglobin variants.

Increased Flexibility and Unfolding Propensity: By analyzing the atomic fluctuations during an MD simulation, it is possible to predict regions of increased flexibility. It is hypothesized that the region around the β115 mutation in this compound would exhibit greater dynamic instability, predisposing the globin chain to unfolding and precipitation.

Recent advances in computational tools have enabled the study of genotype-phenotype relationships in diseases like β-thalassemia, which can be caused by highly unstable β-chain variants researchgate.net. For other unstable hemoglobin variants, computational structural models have been developed to understand the impact of mutations, demonstrating the utility of these approaches nih.gov.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound Analysis

ParameterValue/SettingRationale
Force Field CHARMM36, AMBERCommonly used and well-validated force fields for protein simulations.
Water Model TIP3P, SPC/EStandard explicit water models for solvating the protein.
System Size ~100,000 - 300,000 atomsTo ensure the protein is adequately solvated and to minimize boundary artifacts. A surprisingly large solvent box may be required for accurate simulations of hemoglobin fhedin.comnih.gov.
Simulation Time >100 nanosecondsTo allow for sufficient sampling of conformational space and to observe potential unfolding events.
Analysis Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Salt Bridge Analysis, Hydrogen Bond Analysis, Principal Component Analysis (PCA)To quantify structural stability, flexibility, changes in specific interactions, and large-scale collective motions of the protein.

In Vitro Expression Systems for Mutant Globin Chain Synthesis and Characterization

To experimentally validate the predictions from computational models and to further characterize the properties of this compound, in vitro expression systems are essential. These systems allow for the production of the mutant β-globin chain in a controlled laboratory setting, overcoming the challenge that this hemoglobin is severely unstable and difficult to isolate from patient red blood cells nih.gov.

The general methodology involves introducing the mutated β-globin gene into a host organism (such as E. coli, yeast, or insect cells) or using a cell-free system to synthesize the protein. The expressed mutant β-globin can then be purified and its properties studied in detail.

Key Steps and Objectives of In Vitro Studies:

Site-Directed Mutagenesis: The GCC to GAC mutation at codon 115 of the β-globin gene is introduced into a normal β-globin gene clone.

Expression and Purification: The mutated gene is expressed in a suitable system, and the resulting Hradec Kralove β-globin chain is purified.

Assembly with α-globin: The purified mutant β-globin is combined with in vitro expressed or purified α-globin to form the complete this compound tetramer (α2βHK2).

Characterization of Stability: The stability of the reconstituted hemoglobin can be assessed using various methods, including:

Heat Stability Test: Measuring the precipitation of the hemoglobin solution upon heating.

Isopropanol (B130326) Precipitation Test: Assessing the propensity of the hemoglobin to precipitate in an organic solvent.

Mechanical Shaking: Evaluating the stability of the protein under physical stress.

Spectroscopic Analysis: Techniques like circular dichroism can be used to study the secondary and tertiary structure of the mutant protein and monitor its unfolding process.

Heme Binding Affinity: The stability of the heme pocket and the affinity of the mutant globin for heme can be investigated, as disruptions in this interaction are a common cause of instability.

The synthesis of globin chains in vitro is a well-established technique that has been instrumental in understanding the pathophysiology of various thalassemia syndromes researchgate.netnih.gov. These systems have been used to study the effects of different mutations on globin chain synthesis and stability.

Table 2: Research Findings from In Vitro Characterization of Unstable Hemoglobin Variants (Hypothetical Application to Hb Hradec Kralove)

Property AssessedExpected Finding for Hb Hradec KraloveRationale Based on Similar Unstable Variants
Thermal Stability Significantly reduced compared to Hemoglobin A.The Ala→Asp substitution introduces a charged residue into a likely hydrophobic region, weakening the protein's structure.
Rate of Heme Loss Increased rate of heme dissociation from the β-globin chain.Disruption of the globin fold often leads to a less stable heme pocket.
Propensity for Aggregation High tendency to form inclusion bodies (Heinz bodies) in vitro.Unfolded or misfolded globin chains are prone to aggregation and precipitation.
α-β Globin Chain Assembly Potentially impaired or inefficient assembly into stable tetramers.The conformational changes in the β-chain could hinder proper interaction with the α-chain.

Population Genetics and Geographic Distribution of Hemoglobin Hradec Kralove

Regional Incidence and Prevalence Studies

Hemoglobin Hradec Kralove has been identified primarily in individuals of Czech and Slovak descent. researchgate.netnih.gov It is considered an uncommon disorder, with its prevalence largely documented through case reports of affected families rather than broad population screening studies. researchgate.netprolekare.cz This rarity means that precise incidence and prevalence rates for the general population in the Czech Republic and Slovakia are not well-established.

Research conducted between 2002 and 2015 in the Czech and Slovak populations identified 29 different β-thalassemia mutations among 356 heterozygotes from 218 unrelated families, highlighting a diversity of rare globin gene variants in the region. nih.gov Within this context, Hb Hradec Kralove is one of several unique and locally originating mutations. prolekare.cznih.gov One review of hemoglobinopathies in the Czech Republic noted that by the end of 2017, nearly 900 patients had been diagnosed with various forms of these disorders, suggesting that while hemoglobinopathies as a whole are not exceedingly rare, specific variants like Hb Hradec Kralove are. nih.gov

The initial identification of this compound was in a Czech family, and subsequent findings have remained concentrated in this geographic area. researchgate.net The available data is derived from clinical cases rather than systematic population screening, which is a common characteristic for rare genetic variants.

Reported Occurrences of this compound
RegionPopulationReported CasesPrevalence Data
Czech RepublicCzechDocumented in several familiesNot established; considered a rare, private mutation
SlovakiaSlovakPresence noted in literature on rare hemoglobin variantsNot established; considered very rare

Methodologies for Large-Scale Population Screening (Molecular and Biochemical)

Large-scale screening for this compound presents unique challenges due to its severe instability. researchgate.net This instability means the abnormal hemoglobin variant is often not detectable by standard biochemical methods, necessitating a molecular approach for accurate identification. researchgate.netmayocliniclabs.com

Biochemical Screening:

Biochemical methods are typically the first line in screening for hemoglobinopathies. These include:

High-Performance Liquid Chromatography (HPLC): HPLC separates different hemoglobin types based on their charge. However, due to the rapid degradation of Hb Hradec Kralove, it may not be present in sufficient quantities in blood lysates to be detected as a distinct peak. mayocliniclabs.com

Capillary Electrophoresis (CE): Similar to HPLC, CE separates hemoglobin fractions. It faces the same limitations as HPLC when dealing with highly unstable variants.

Isoelectric Focusing (IEF): IEF offers high resolution for separating hemoglobin variants. Again, the low concentration of the intact abnormal protein makes detection unreliable.

Hemoglobin Stability Tests: Tests such as the isopropanol (B130326) stability test or heat stability test are designed to precipitate unstable hemoglobins (B146990). While these may show a positive result, they are not specific for Hb Hradec Kralove and would require further confirmatory testing.

The primary utility of initial biochemical and hematological tests, such as a complete blood count (CBC), would be to identify individuals with unexplained microcytic anemia or signs of hemolysis, which could then trigger more specific molecular testing.

Molecular Screening:

Given the limitations of biochemical methods, molecular genetic testing is the definitive approach for identifying this compound.

DNA Sequencing of the Beta-Globin (HBB) Gene: This is the gold standard for diagnosing Hb Hradec Kralove. nih.govmayocliniclabs.com Sequencing the entire HBB gene allows for the direct identification of the specific point mutation responsible for the variant (codon 115, GCC→GAC). researchgate.net This method is highly accurate and can be used for carrier screening, prenatal diagnosis, and confirmation of diagnosis in symptomatic individuals.

Polymerase Chain Reaction (PCR)-Based Methods: Targeted PCR assays can be designed to detect known, specific mutations. Once the Hb Hradec Kralove mutation is characterized, a specific PCR-based test could be developed for more rapid and cost-effective screening in at-risk families or populations, though direct sequencing is more common for initial diagnosis of rare variants. mayocliniclabs.com

For any large-scale screening program aimed at identifying carriers of Hb Hradec Kralove, a two-tiered approach would be necessary. An initial hematological analysis to identify individuals with relevant red blood cell indices, followed by definitive molecular analysis, such as beta-globin gene sequencing, for those who screen positive. mayocliniclabs.com

Comparative Analysis of Hemoglobin Hradec Kralove with Other Unstable Hemoglobin Variants and Beta Thalassemias

Comparison with Other Beta-Globin Codon 115 Variants (e.g., Hemoglobin Madrid)

Hemoglobin Hradec Kralove is defined by a specific mutation at codon 115 of the beta-globin gene, resulting in an alanine (B10760859) to aspartic acid substitution (β115(G17)Ala→Asp). nih.gov Another notable variant at this same position is Hemoglobin Madrid, which involves an alanine to proline substitution (β115(G17)Ala→Pro). nih.govnih.gov

The shared location of these mutations underscores the critical role of the G17 residue in maintaining the stability of the beta-globin chain. The introduction of either a charged aspartic acid residue (in this compound) or a structurally rigid proline residue (in Hemoglobin Madrid) into this helical region disrupts the normal folding and integrity of the protein. nih.gov

Both variants lead to significant instability of the hemoglobin molecule, resulting in chronic hemolytic anemia. nih.govnih.gov The clinical presentation in individuals with either this compound or Hemoglobin Madrid can be severe enough to be classified as a dominant form of beta-thalassemia. This is due to the rapid degradation of the unstable beta-globin chains, leading to a functional deficit of these essential hemoglobin subunits.

FeatureThis compoundHemoglobin Madrid
Molecular Defectβ115(G17) Ala→Aspβ115(G17) Ala→Pro
Codon ChangeGCC→GAC nih.govGCC→CCC
Structural ConsequenceIntroduction of a charged amino acid into a helical region, leading to severe instability. nih.govDisruption of an alpha-helical region and weakening of the α1β1 contact, causing instability. nih.gov
Clinical PhenotypeDominant beta-thalassemia with moderate to severe hemolytic anemia. nih.govModerately severe hemolytic anemia. nih.gov

Comparative Molecular Defects and Functional Outcomes with Other Unstable Hemoglobin Variants

The instability of this compound can be further understood by comparing its molecular defect and functional consequences with other well-characterized unstable hemoglobin variants. These comparisons highlight the diverse ways in which single amino acid substitutions can compromise hemoglobin structure and function.

Hemoglobin Petah Tikva : This is an unstable alpha-chain variant with a mutation at codon 110, resulting in an alanine to aspartic acid substitution (α110(G17)Ala→Asp). The introduction of a charged residue likely disrupts the hydrophobic interior of the alpha-globin chain, leading to instability. This variant is associated with an alpha-thalassemia-like phenotype.

Hemoglobin Köln : As the most common unstable hemoglobin variant, Hemoglobin Köln is characterized by a valine to methionine substitution at codon 98 of the beta-globin chain (β98(FG5)Val→Met). This alteration is believed to weaken the heme-globin linkage, leading to heme loss and subsequent instability of the globin chain. nih.gov It typically presents with mild to moderate hemolytic anemia and Heinz body formation. nih.gov

Hemoglobin St. Louis : This variant has a leucine (B10760876) to glutamine substitution at codon 28 of the beta-globin chain (β28(B10)Leu→Gln). The introduction of a polar glutamine residue into the hydrophobic interior of the heme pocket allows for the entry of a water molecule. nih.govjci.org This disrupts the normal hydrophobic environment, leading to increased methemoglobin formation, thermal instability, and a higher oxygen affinity. nih.govjci.org

Hemoglobin Nottingham : In this variant, there is a valine to glycine (B1666218) substitution at codon 98 of the beta-globin chain (β98(FG5)Val→Gly). This mutation can lead to severe hemolytic anemia.

Hemoglobin E : Caused by a glutamic acid to lysine (B10760008) substitution at codon 26 of the beta-globin chain (β26(B8)Glu→Lys), Hemoglobin E is unique in that its mutation also activates a cryptic splice site in the mRNA. nih.gov This leads to reduced synthesis of the beta-E globin chain, resulting in a thalassemic phenotype. nih.gov While considered only mildly unstable on its own, its reduced synthesis is a major contributor to its pathophysiology. nih.govnih.gov

Hemoglobin VariantMolecular DefectStructural/Functional ConsequenceClinical Outcome
This compoundβ115 Ala→Asp nih.govSevere instability of the beta-globin chain. nih.govDominant beta-thalassemia, hemolytic anemia. nih.gov
Hemoglobin Petah Tikvaα110 Ala→AspUnstable alpha-globin chain.Alpha-thalassemia-like phenotype.
Hemoglobin Kölnβ98 Val→Met nih.govWeakened heme-globin interaction, heme loss, instability. nih.govMild to moderate hemolytic anemia, Heinz bodies. nih.gov
Hemoglobin St. Louisβ28 Leu→Gln nih.govIntroduction of a polar residue into the heme pocket, allowing water entry and causing instability. nih.govjci.orgIncreased methemoglobin, thermal instability, high oxygen affinity. nih.govjci.org
Hemoglobin Nottinghamβ98 Val→GlyUnstable beta-globin chain.Severe hemolytic anemia.
Hemoglobin Eβ26 Glu→Lys nih.govMild instability and activation of a cryptic mRNA splice site, reducing synthesis. nih.govThalassemia-like phenotype, mild anemia in heterozygotes. nih.gov

Molecular Similarities and Distinctions from Dominant Beta-Thalassemia and Other Thalassemias

The clinical presentation of this compound as a dominant beta-thalassemia highlights a key concept in the pathophysiology of thalassemias: the distinction between quantitative defects in globin chain synthesis (typical recessive beta-thalassemia) and the production of a highly unstable, non-functional protein (dominant beta-thalassemia).

Dominant Beta-Thalassemia : This form of the disorder, as seen with this compound, arises from mutations that lead to the synthesis of a structurally abnormal and highly unstable beta-globin chain. nih.govnih.gov These unstable chains are rapidly degraded within the red blood cell precursors, leading to a functional deficiency of beta-globin and an excess of alpha-globin chains. nih.gov The precipitation of these excess alpha-chains causes damage to the red blood cell membrane, leading to ineffective erythropoiesis and hemolysis. nih.gov The inheritance pattern is dominant because the presence of even one allele producing the highly unstable protein is sufficient to cause a significant clinical phenotype. nih.govresearchgate.net Many mutations causing dominant beta-thalassemia are located in exon 3 of the HBB gene and result in truncated or elongated, highly unstable beta-globin variants. nih.govresearchgate.net

Recessive Beta-Thalassemia : In contrast, the more common recessive forms of beta-thalassemia are typically caused by mutations that lead to a quantitative reduction in the synthesis of structurally normal beta-globin chains. medlineplus.gov These mutations can affect gene transcription, mRNA processing, or translation. medlineplus.gov A complete absence of beta-globin production is termed beta-zero (β⁰) thalassemia, while a reduced production is known as beta-plus (β⁺) thalassemia. medlineplus.gov In heterozygotes (beta-thalassemia minor), the single functional beta-globin gene can usually produce enough beta-globin to prevent severe anemia. medlineplus.gov A severe clinical phenotype (beta-thalassemia major) typically only manifests in individuals who are homozygous or compound heterozygous for these recessive mutations. medlineplus.gov

Other Thalassemias :

Alpha-Thalassemia : This results from a deficient synthesis of alpha-globin chains, most commonly due to deletions of one or more of the four alpha-globin genes. The excess beta-globin chains can form unstable tetramers (Hemoglobin H), leading to hemolysis.

Delta-Beta Thalassemia : This is characterized by the reduced or absent synthesis of both delta- and beta-globin chains, often due to large gene deletions.

The molecular mechanism of this compound, therefore, aligns with that of dominant beta-thalassemia, where the primary pathology is the production of a highly unstable protein rather than a simple quantitative deficiency in protein synthesis.

DisorderPrimary Molecular DefectInheritance PatternPathophysiology
This compound (Dominant β-Thalassemia)Production of a severely unstable β-globin chain (β115 Ala→Asp). nih.govDominant nih.govresearchgate.netRapid degradation of the unstable β-globin, leading to excess α-chains, ineffective erythropoiesis, and hemolysis. nih.gov
Recessive β-ThalassemiaReduced or absent synthesis of structurally normal β-globin chains. medlineplus.govRecessive medlineplus.govImbalance of globin chain synthesis with an excess of α-chains.
α-ThalassemiaReduced or absent synthesis of α-globin chains, usually due to gene deletions.RecessiveExcess β-globin chains form unstable Hb H tetramers.

Future Research Trajectories and Unanswered Questions in Hemoglobin Hradec Kralove Studies

Elucidation of Detailed Molecular Mechanisms Underlying Red Cell Membrane Fragility

The clinical presentation of Hb Hradec Kralove is linked to increased fragility of the red cell membrane. nih.gov Unstable hemoglobins (B146990), in general, tend to precipitate within erythrocytes, forming aggregates known as Heinz bodies. arupconsult.comresearchgate.net These Heinz bodies can bind to the inner surface of the red blood cell membrane, causing mechanical damage and leading to the premature destruction of the cell, particularly in the spleen. arupconsult.comnih.gov The primary defect in red cell membrane disorders is often a loss of membrane surface area relative to the cell's volume, which results from the weakening of linkages between the lipid bilayer and the underlying membrane skeleton. cambridge.orgnih.gov

Future research must focus on the specific molecular interactions between precipitated Hb Hradec Kralove and the erythrocyte membrane. Key unanswered questions include:

Which specific membrane proteins (e.g., Band 3, ankyrin, spectrin) does precipitated Hb Hradec Kralove interact with? researchgate.net

How does this interaction disrupt the vertical and lateral linkages of the membrane skeleton, leading to membrane loss and vesiculation? cambridge.org

Does the Ala→Asp substitution alter the hemoglobin molecule's surface charge or conformation in a way that promotes specific, high-affinity binding to membrane components?

Investigating these mechanisms will provide a clearer understanding of the hemolytic anemia observed in patients and may identify novel targets for therapeutic intervention aimed at stabilizing the red cell membrane.

Comprehensive Structural-Functional Correlative Studies Utilizing Advanced Biophysical Techniques

A major challenge in studying Hb Hradec Kralove is its extreme instability, which has prevented its isolation and characterization using conventional protein analysis methods. nih.gov Understanding the relationship between the β115 substitution and this instability requires detailed structural information. While X-ray crystallography has been fundamental in studying protein structure, its requirement for high-quality crystals can be a limitation. nih.govnih.gov

Future studies should employ advanced biophysical techniques to overcome these challenges. This could involve:

Recombinant Protein Expression: Synthesizing the Hb Hradec Kralove variant in vitro to obtain sufficient quantities for analysis.

Native Top-Down Mass Spectrometry: This technique can analyze intact protein complexes, providing information on subunit composition and non-covalent interactions, which could reveal how the mutation destabilizes the hemoglobin tetramer. nih.gov

X-ray Crystallography: If stable crystals of a recombinant form can be produced, high-resolution structural data could pinpoint the precise conformational changes caused by the mutation that disrupt the hydrophobic interior or secondary structure of the globin subunit. wwu.edunih.gov

Correlating high-resolution structural data with functional assays of stability (e.g., heat or isopropanol (B130326) stress tests) will be crucial to fully comprehend the pathophysiology of this variant. nih.gov

Development of Novel In Vitro Models for Characterizing Highly Unstable Hemoglobin Variants

The rarity of Hb Hradec Kralove and the limitations of studying patient-derived cells necessitate the development of robust in vitro models. nih.govbiorxiv.org Such models would provide a sustainable and scalable source of cells to investigate disease mechanisms and screen potential therapeutic compounds.

Future research should focus on creating cellular models that accurately recapitulate the disease phenotype:

CRISPR/Cas9 Genome Editing: Introducing the specific GCC→GAC mutation in codon 115 of the β-globin gene into immortalized human adult erythroid cell lines. biorxiv.org These cell lines can be differentiated into mature red blood cells, providing a consistent system to study the effects of Hb Hradec Kralove on erythropoiesis, globin chain synthesis, and cell survival.

Induced Pluripotent Stem Cells (iPSCs): Reprogramming cells from patients with Hb Hradec Kralove into iPSCs, which can then be differentiated into erythroid precursors. This approach allows for the study of the variant in the patient's own genetic background.

High-Throughput Screening Platforms: Utilizing these cellular models to screen for compounds that may increase the expression of fetal hemoglobin (γ-globin) or otherwise mitigate the effects of the unstable beta chain. mdpi.comnih.gov

These advanced in vitro systems will be invaluable for dissecting the cellular consequences of hyperunstable hemoglobins and for the preclinical evaluation of new therapeutic strategies. nih.gov

Advanced Computational Approaches for Predicting Variant Behavior and Interactions

Given the difficulty in purifying and structurally analyzing Hb Hradec Kralove, computational modeling offers a powerful predictive alternative. nih.gov These in silico approaches can help bridge the gap between genotype and phenotype for rare variants. nih.gov

Future research trajectories in this area include:

Machine Learning Algorithms: Developing and training predictive models using data from a wide range of hemoglobinopathies. ijml.orgsemanticscholar.org By inputting routine complete blood count (CBC) parameters and genetic information, these models could learn to predict the clinical severity of rare variants like Hb Hradec Kralove. nih.govresearchgate.net For example, specific ranges of red blood cell count (RBC), HbA2, and other indices could be identified as being strongly predictive of certain variant classes. ijml.org

In Silico Functional Prediction: Using bioinformatics tools to predict the impact of the mutation on protein function. mdpi.com These algorithms analyze factors like amino acid conservation and structural location to estimate the likelihood of a variant being pathogenic.

Integrating these computational approaches can accelerate the characterization of rare variants, guide experimental studies, and potentially aid in clinical diagnosis and prognosis.

Broader Epidemiological and Population Genetic Screening Methodologies for Rare Hemoglobin Variants

Hemoglobinopathies are the most common single-gene disorders globally, but the prevalence and distribution of specific rare variants like Hb Hradec Kralove are not well understood. nih.govouh.nhs.uk Effective genetic counseling and public health strategies rely on accurate epidemiological data. annualreviews.orgnih.gov

Future efforts should be directed towards more comprehensive screening programs capable of detecting not just common, but also rare and unstable variants:

Advanced Primary Screening: Implementing high-throughput technologies like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) in neonatal and antenatal screening programs. annualreviews.orgcdc.govnih.gov These methods offer superior resolution and sensitivity compared to traditional electrophoresis and can flag unknown variants for further investigation.

Targeted Gene Sequencing: For individuals with clinical signs of a hemoglobinopathy (e.g., hemolytic anemia, microcytosis) but inconclusive results from protein-based tests, direct sequencing of the globin genes is necessary. arupconsult.com This is particularly crucial for hyperunstable variants like Hb Hradec Kralove that may not be present in sufficient quantities to be detected in blood samples. nih.gov

Population "Micromapping": Conducting focused screening studies in diverse and previously undersampled populations to identify novel variants and establish the true prevalence of known rare variants. nih.gov This data is essential for understanding gene flow and for tailoring public health interventions. nih.govoup.comthejh.org

By integrating modern analytical and molecular techniques into broader screening frameworks, the true epidemiological landscape of rare hemoglobin variants can be mapped, improving diagnosis and enabling better-informed genetic counseling for at-risk individuals and families.

Q & A

Q. What methodologies are recommended for the structural characterization of hemoglobin variants like Hemoglobin Hradec Kralove?

To identify and characterize hemoglobin variants, researchers should employ high-performance liquid chromatography (HPLC) for initial separation, followed by mass spectrometry for precise molecular weight determination. Electrophoretic techniques (e.g., capillary zone electrophoresis) can supplement these analyses to detect charge differences. Validation via DNA sequencing is critical to confirm mutations. Laboratories should adhere to standardized protocols for sample handling to avoid artifacts, as outlined in hemoglobin stability studies . For detailed chromatographic methodologies, refer to guidelines emphasizing reproducibility and calibration with control samples .

Q. How can researchers assess the clinical relevance of this compound in patient populations?

Cross-sectional cohort studies are essential to correlate the variant with hematological parameters (e.g., hemoglobin concentration, red cell indices). Researchers should design studies with matched control groups to account for confounding factors like age, sex, and comorbidities. Longitudinal tracking of patients can reveal associations with clinical outcomes such as anemia or thrombotic events. Standardized reporting of laboratory methods (e.g., International Council for Standardization in Haematology guidelines) ensures comparability across studies .

Advanced Research Questions

Q. What experimental designs are optimal for resolving conflicting data on this compound’s oxygen-binding properties?

Conflicting results may arise from variations in experimental conditions (e.g., pH, temperature). Researchers should use oxygen dissociation curve (ODC) analysis under controlled in vitro settings, comparing the variant to wild-type hemoglobin. Isothermal titration calorimetry (ITC) can quantify binding affinity for oxygen and allosteric effectors (e.g., 2,3-DPG). To address discrepancies, replicate studies across independent labs using harmonized protocols are advised, as demonstrated in thrombosis research methodologies .

Q. How can molecular dynamics simulations enhance understanding of this compound’s functional impact?

Simulations should model the mutant hemoglobin’s tertiary and quaternary structures to predict destabilization or altered allosteric regulation. Comparative analysis with wild-type structures can identify key residue interactions affecting oxygen transport. Pair these computational findings with in vitro mutagenesis studies to validate mechanistic hypotheses. Institutions like the University of Hradec Kralove’s Biomedical Research Center have infrastructure for such integrative approaches .

Q. What strategies mitigate bias when synthesizing fragmented data on this compound’s prevalence?

Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., population demographics, diagnostic methods). Use meta-analytic tools to quantify heterogeneity and subgroup differences. The WHO’s framework for hemoglobin assessment reviews emphasizes transparency in search strategies, including databases like PubMed and EMBASE, and critical appraisal of study quality .

Methodological Challenges and Solutions

Q. How should researchers design studies to investigate this compound’s role in microvascular pathology?

Utilize animal models (e.g., transgenic mice expressing the variant) to isolate its effects on endothelial function and thrombosis. Combine histological analysis of tissue samples with in vivo imaging to assess microvascular occlusion. Clinical collaborations, such as those at the University Hospital Hradec Kralove, enable access to patient-derived data and biospecimens .

Q. What biochemical assays are critical for evaluating this compound’s oxidative stability?

Measure methemoglobin formation rates under oxidative stress using spectrophotometry. Compare results with wild-type hemoglobin and include antioxidants (e.g., ascorbate) to assess protective mechanisms. Protocols from thrombophilia research, which evaluate oxidative damage in coagulation disorders, provide methodological precedents .

Data Interpretation and Reporting

Q. How can researchers address discrepancies between in vitro and in vivo findings for this compound?

Apply multi-omics approaches (e.g., proteomics, metabolomics) to identify compensatory mechanisms in vivo. For example, redox proteomics can reveal upregulated antioxidant pathways in patient erythrocytes. Transparent reporting of experimental conditions (e.g., buffer composition, cell isolation methods) is crucial, as emphasized in hemoglobin storage studies .

Q. What statistical frameworks are appropriate for analyzing this compound’s association with rare clinical phenotypes?

Use Bayesian statistics to account for low prevalence rates and small sample sizes. Sensitivity analyses can test the robustness of associations. Reference guidelines from hematology research that detail handling of rare variants and stratification by genetic background .

Integration with Broader Research

Q. How can this compound studies inform precision medicine approaches for hemoglobinopathies?

Link phenotypic data (e.g., clinical severity, response to therapies) with genetic and proteomic profiles to identify biomarkers for personalized treatment. Collaborative platforms like the Central European Vascular Forum offer models for multi-institutional data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.